molecular formula C26H25Cl2N5O2 B2454149 1-(4-chlorophenyl)-N-(2-{5-[(3-chlorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)cyclopentane-1-carboxamide CAS No. 922082-03-9

1-(4-chlorophenyl)-N-(2-{5-[(3-chlorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)cyclopentane-1-carboxamide

Cat. No.: B2454149
CAS No.: 922082-03-9
M. Wt: 510.42
InChI Key: RGOXTPXTTHFKNZ-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(2-{5-[(3-chlorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)cyclopentane-1-carboxamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-(2-{5-[(3-chlorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)cyclopentane-1-carboxamide typically involves multi-step organic reactions. The key steps may include:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the chlorobenzyl group: This step involves the substitution reaction where a chlorobenzyl group is introduced to the core structure.

    Attachment of the cyclopentanecarboxamide moiety: This is usually done through amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. Techniques like continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazolo[3,4-d]pyrimidine core.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.

    Substitution: Various substitution reactions can take place, especially involving the chlorobenzyl and chlorophenyl groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases like cancer or inflammatory conditions.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(4-fluorophenyl)cyclopentanecarboxamide
  • N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(4-methylphenyl)cyclopentanecarboxamide

Uniqueness

The uniqueness of 1-(4-chlorophenyl)-N-(2-{5-[(3-chlorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)cyclopentane-1-carboxamide lies in its specific substitution pattern and the resulting biological activity. The presence of both chlorobenzyl and chlorophenyl groups may confer unique properties, such as enhanced binding affinity or selectivity for certain targets.

Biological Activity

The compound 1-(4-chlorophenyl)-N-(2-{5-[(3-chlorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)cyclopentane-1-carboxamide is a novel pyrazolo-pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive review of its biological activities, including anti-inflammatory and anticancer properties, supported by case studies and research findings.

Chemical Structure

The structure of the compound can be broken down into several key components:

  • Chlorophenyl groups : Contribute to the lipophilicity and biological activity.
  • Pyrazolo[3,4-d]pyrimidine moiety : Known for its diverse pharmacological effects.
  • Cyclopentane carboxamide : Imparts additional stability and influences receptor interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo derivatives. For instance:

  • In vitro Assays : The compound was tested against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). It exhibited significant growth inhibition with an IC50 value of approximately 48 µM against A549 cells .
Cell Line IC50 (µM) Mechanism of Action
A54948Induction of apoptosis
MCF-732Cell cycle arrest

Anti-inflammatory Activity

The anti-inflammatory properties of the compound were evaluated through COX-2 inhibition assays. Results indicated that it effectively suppressed COX-2 activity:

  • Inhibition Assays : The compound demonstrated an IC50 value comparable to standard anti-inflammatory drugs like celecoxib, suggesting a promising profile for treating inflammatory conditions .
Compound IC50 (µmol) Standard Comparison
Test Compound0.04 ± 0.02Celecoxib (0.04 ± 0.01)

Case Studies

Several case studies have documented the efficacy of similar pyrazolo derivatives:

  • Study by Wei et al. (2022) : Reported that derivatives with a similar structure exhibited significant cytotoxicity against A549 cells with IC50 values ranging from 26 µM to 49.85 µM , indicating a strong correlation between structural modifications and biological activity .
  • Research by Zheng et al. (2022) : Focused on the anticancer effects of pyrazole derivatives, revealing that specific substitutions on the pyrazole ring enhanced apoptotic activity in MCF-7 cells with IC50 values as low as 0.28 µM .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to its structural features:

  • The presence of halogenated phenyl groups increases hydrophobic interactions with cellular targets.
  • The pyrazolo-pyrimidine core is crucial for binding to specific receptors involved in cell proliferation and inflammation.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[2-[5-[(3-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25Cl2N5O2/c27-20-8-6-19(7-9-20)26(10-1-2-11-26)25(35)29-12-13-33-23-22(15-31-33)24(34)32(17-30-23)16-18-4-3-5-21(28)14-18/h3-9,14-15,17H,1-2,10-13,16H2,(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOXTPXTTHFKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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